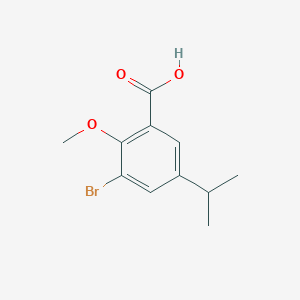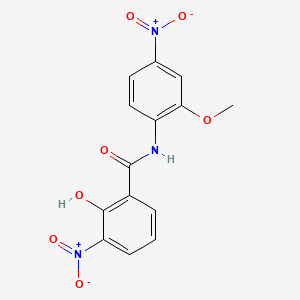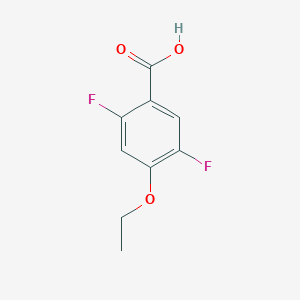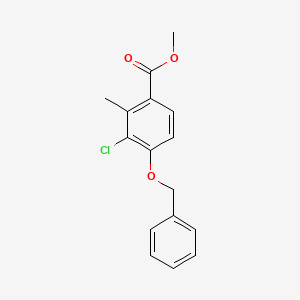![molecular formula C9H14N8 B14020957 (e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide CAS No. 23140-10-5](/img/structure/B14020957.png)
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, also known as ambazone, is a well-known antimicrobial compound. It is a dark-brown, odorless, tasteless microcrystalline powder with a melting point around 192-194°C. Ambazone exhibits bacteriostatic action against hemolytic streptococcus, streptococcus pneumonias, and viridians’ streptococcus .
Méthodes De Préparation
Ambazone can be synthesized through a solvent-drop grinding procedure. This method involves the use of physical techniques such as FTIR, X-ray photoelectron spectroscopy, 13C NMR and 15N NMR spectroscopies, thermal analysis, X-ray powder diffraction, and mass spectrometry . Industrial production methods often involve the creation of salts or co-crystals to improve solubility and bioavailability .
Analyse Des Réactions Chimiques
Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .
Applications De Recherche Scientifique
Ambazone has a wide range of scientific research applications. It is used as an oral antiseptic with an antibacterial spectrum similar to sulfamides and has proven activity against various transplantable tumors . It is also used in the treatment of pharyngitis, tonsillitis, and stomatitis at concentrations of 0.01-0.2% in the form of a solution or dusting powder . Additionally, ambazone has been studied for its potential antineoplastic properties .
Mécanisme D'action
The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .
Comparaison Avec Des Composés Similaires
Ambazone is similar to other antimicrobial agents from the sulfonamides class, such as sulfamides. it possesses unique properties, including its dark-brown color, odorless and tasteless nature, and specific antibacterial spectrum . Other similar compounds include [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea and its derivatives .
Propriétés
Numéro CAS |
23140-10-5 |
|---|---|
Formule moléculaire |
C9H14N8 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine |
InChI |
InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17) |
Clé InChI |
OTUYLKVGTHZDRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)


![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)

